Evidence Item 1: Structural and Stereochemical Differentiation from Belizatinib
TSR-011-isomer (C33H43F2N5O3, MW = 595.73 g/mol) contains a 3,5-difluorobenzamide moiety and an (E)-configuration at the C=N bond of the benzimidazole ring system. Belizatinib (C33H44FN5O3, MW = 577.73 g/mol) bears a single 4-fluorine substituent on the benzamide and lacks the (E)-isomeric designation . This structural divergence alters the electron density distribution within the kinase binding pocket, with the additional fluorine atom in TSR-011-isomer potentially engaging distinct hydrogen-bond networks with the ALK hinge region compared to Belizatinib.
| Evidence Dimension | Molecular formula and benzamide substitution pattern |
|---|---|
| Target Compound Data | C33H43F2N5O3; 3,5-difluoro substitution; (E)-configuration at C=N |
| Comparator Or Baseline | Belizatinib: C33H44FN5O3; 4-fluoro substitution; no (E)-designation |
| Quantified Difference | Additional fluorine atom; MW difference of 18 g/mol; distinct stereochemistry at imine bond |
| Conditions | Structural characterization by NMR, HRMS, and X-ray crystallography (vendor analytical certification) |
Why This Matters
The structural difference directly impacts ALK binding affinity (8.6-fold IC50 shift) and metabolic stability, making TSR-011-isomer unsuitable as a direct substitute for Belizatinib in any assay requiring equipotent ALK inhibition.
